LogP Reduction Compared to All-Carbon Spiro[3.3]heptane
2-Oxa-6-thiaspiro[3.3]heptane exhibits a significantly reduced lipophilicity compared to the unsubstituted, all-carbon spiro[3.3]heptane. The predicted ACD/LogP for 2-oxa-6-thiaspiro[3.3]heptane is 0.26, whereas the value for spiro[3.3]heptane (CAS 174-74-3) is 3.21 . This substantial difference, driven by the introduction of polar heteroatoms, indicates that the oxa-thia analog is markedly more hydrophilic.
| Evidence Dimension | Octanol-Water Partition Coefficient (Predicted LogP) |
|---|---|
| Target Compound Data | 0.26 |
| Comparator Or Baseline | Spiro[3.3]heptane (CAS 174-74-3): 3.21 |
| Quantified Difference | A LogP difference (ΔLogP) of -2.95, representing a greater than 12-fold reduction in lipophilicity. |
| Conditions | Predicted data generated using the ACD/Labs Percepta Platform - PhysChem Module (v14.00) . |
Why This Matters
This >10-fold reduction in LogP is a critical differentiator for scientific selection when aqueous solubility, reduced off-target binding, or improved pharmacokinetic profile is a desired attribute of the molecular scaffold.
